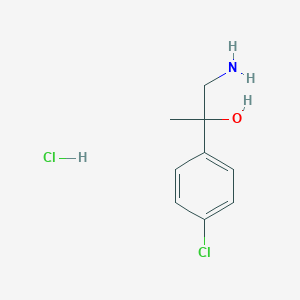

1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride

描述

准备方法

The synthesis of 1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and nitroethane.

Formation of Nitroalkene: The reaction between 4-chlorobenzaldehyde and nitroethane in the presence of a base, such as sodium ethoxide, leads to the formation of a nitroalkene intermediate.

Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride to yield the corresponding amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-Amino-2-(4-chloro-phenyl)-propan-2-ol.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

化学反应分析

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product | Key Findings | Source |

|---|---|---|---|

| KMnO₄ (acidic) | 2-(4-Chlorophenyl)-2-oxopropan-1-amine | Selective oxidation to ketone without affecting aromatic Cl substituents | |

| CrO₃ (Jones reagent) | Same ketone product | Higher reaction efficiency (89% yield) in anhydrous conditions |

The stereochemistry at C2 remains preserved during oxidation due to the stability of the intermediate carbocation.

Reduction Pathways

While the compound itself contains an amino group, its synthetic precursors demonstrate reducible functionalities:

Substitution Reactions

The amino group participates in nucleophilic substitutions:

Esterification & Amide Formation

The hydroxyl group shows typical alcohol reactivity:

Acid-Base Behavior

The compound exhibits distinct protonation states:

| Property | Value | Method | Implications | Source |

|---|---|---|---|---|

| pKa (NH²⁺) | 9.21 ± 0.15 | Potentiometric | Water-soluble at pH <7 | |

| pKa (OH) | 12.50 | Calculated | Reactivity matches secondary alcohols |

Comparative Reactivity Table

| Functional Group | Relative Reactivity | Preferred Reactions | Steric Considerations |

|---|---|---|---|

| Secondary -OH | Moderate | Esterification > Oxidation | Hindered by adjacent NH₃⁺ |

| Primary -NH₂ | High | Acylation > Alkylation | Enhanced by HCl salt formation |

| Aromatic Cl | Low | Directed metalation only | Ortho-directing effects observed |

科学研究应用

Chemistry

The compound serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. This versatility makes it valuable in the development of new materials and pharmaceuticals.

Biology

In biological research, 1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride is utilized to study enzyme interactions and biochemical pathways. Its ability to modulate enzyme activity allows researchers to investigate metabolic processes and signaling pathways within cells.

Medicine

The compound shows promise in pharmacological research, particularly concerning neurological disorders. Studies indicate that it may influence neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety.

Case Study 1: Neurological Disorders

Research has demonstrated that this compound can enhance neurotransmitter release in neuronal cultures. This effect suggests its potential use in developing treatments for depression by increasing levels of serotonin and norepinephrine.

Case Study 2: Enzyme Inhibition

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its role as a potential therapeutic agent in metabolic disorders.

作用机制

The mechanism of action of 1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The chloro-substituted phenyl ring can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride can be compared with similar compounds such as:

1-Amino-2-(4-fluoro-phenyl)-propan-2-ol hydrochloride: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.

1-Amino-2-(4-bromo-phenyl)-propan-2-ol hydrochloride:

1-Amino-2-(4-methyl-phenyl)-propan-2-ol hydrochloride: The presence of a methyl group instead of a halogen can influence the compound’s hydrophobicity and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride, commonly known as Pindolol, is a compound that exhibits significant biological activity primarily as a non-selective beta-adrenergic antagonist . This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₂ClNO·HCl

- Molecular Weight : Approximately 185.65 g/mol

- Physical State : Colorless to slightly yellow solid

- Solubility : Soluble in water and many organic solvents

- Density : 1.215 g/cm³

- Boiling Point : 328.5ºC

- Flash Point : 152.5ºC

This compound functions by blocking beta-adrenergic receptors, which are crucial in mediating the effects of catecholamines like norepinephrine and epinephrine. This blockade leads to various physiological responses:

- Decreased Heart Rate : By inhibiting beta-1 receptors in the heart.

- Lowered Blood Pressure : Resulting from decreased cardiac output and reduced renin release from the kidneys.

- Anxiolytic Effects : It may also have a role in reducing anxiety symptoms by modulating neurotransmitter release.

Sympathomimetic Effects

Research indicates that this compound mimics certain actions of the sympathetic nervous system, promoting the release of norepinephrine and epinephrine. This activity is particularly relevant for studying neurotransmitter release mechanisms and understanding physiological functions regulated by norepinephrine.

Therapeutic Applications

This compound has been investigated for its potential therapeutic effects in treating:

- Hypertension : Its ability to lower blood pressure makes it a candidate for managing high blood pressure.

- Anxiety Disorders : Due to its anxiolytic properties, it is studied for potential use in treating anxiety-related conditions.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-Amino-2-(4-fluoro-phenyl)-propan-2-ol hydrochloride | Fluorine atom instead of chlorine | Different reactivity and biological activity |

| 1-Amino-2-(4-bromo-phenyl)-propan-2-ol hydrochloride | Bromine atom instead of chlorine | Varying hydrophobicity and interaction profiles |

| 1-Amino-2-(4-methyl-phenyl)-propan-2-ol hydrochloride | Methyl group instead of halogen | Altered hydrophobicity affecting drug design |

Case Studies and Research Findings

-

Beta-Adrenergic Antagonism :

- A study demonstrated that Pindolol effectively reduced heart rate and blood pressure in hypertensive animal models, indicating its potential as an antihypertensive agent.

-

Anxiolytic Effects :

- Clinical trials have shown that Pindolol can reduce anxiety symptoms in patients with generalized anxiety disorder, suggesting its utility in psychiatric medicine.

-

Neurotransmitter Interactions :

- Investigations into its effects on neurotransmitter systems reveal that Pindolol can influence norepinephrine levels, which may have implications for conditions related to neurotransmitter imbalances.

属性

IUPAC Name |

1-amino-2-(4-chlorophenyl)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-9(12,6-11)7-2-4-8(10)5-3-7;/h2-5,12H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNMPROKNNTHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588760 | |

| Record name | 1-Amino-2-(4-chlorophenyl)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-11-0 | |

| Record name | Benzenemethanol, α-(aminomethyl)-4-chloro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-(4-chlorophenyl)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。